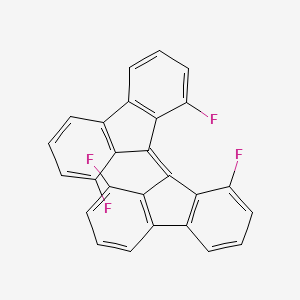
9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene is a chemical compound known for its unique structure and properties. It belongs to the class of fluorene derivatives, which are compounds containing a fluorene moiety. This compound is characterized by the presence of fluorine atoms at specific positions, which significantly influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene typically involves multiple steps, starting from commercially available precursors. The key steps include:
Fluorination: Introduction of fluorine atoms at the desired positions using fluorinating agents such as elemental fluorine or fluorine-containing reagents.
Cyclization: Formation of the fluorene core through cyclization reactions, often involving palladium-catalyzed coupling reactions.
Ylidene Formation: Introduction of the ylidene group through reactions such as Wittig or Horner-Wadsworth-Emmons reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to form reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of dihydrofluorene derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated fluorenes.
Scientific Research Applications
9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene depends on its specific application:
Biological Activity: Interacts with cellular targets, potentially inhibiting enzymes or disrupting cellular processes.
Material Science: Functions as a key component in the formation of conductive or light-emitting materials, influencing their electronic properties.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenone: Lacks the fluorine atoms and ylidene group, resulting in different chemical properties.
1,8-Difluoro-9H-fluorene: Similar structure but without the ylidene group, affecting its reactivity and applications.
9,9-Difluoro-9H-fluorene: Contains fluorine atoms at different positions, leading to distinct chemical behavior.
Uniqueness
9-(1,8-Difluoro-9H-fluoren-9-ylidene)-1,8-difluoro-9H-fluorene is unique due to the specific placement of fluorine atoms and the presence of the ylidene group, which confer unique electronic and steric properties. These features make it valuable for specialized applications in materials science and medicinal chemistry.
Properties
CAS No. |
917949-66-7 |
|---|---|
Molecular Formula |
C26H12F4 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
9-(1,8-difluorofluoren-9-ylidene)-1,8-difluorofluorene |
InChI |
InChI=1S/C26H12F4/c27-17-9-1-5-13-14-6-2-10-18(28)22(14)25(21(13)17)26-23-15(7-3-11-19(23)29)16-8-4-12-20(30)24(16)26/h1-12H |
InChI Key |
WHFUTKPFEASNHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=C3C4=C(C=CC=C4F)C5=C3C(=CC=C5)F)C6=C2C=CC=C6F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


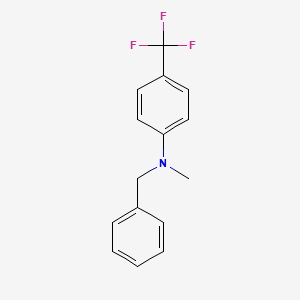
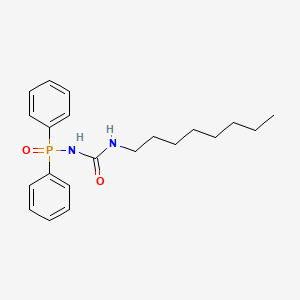
![4,7-Benzothiazoledione, 2,5-dimethyl-6-[(4-methylphenyl)thio]-](/img/structure/B12601807.png)
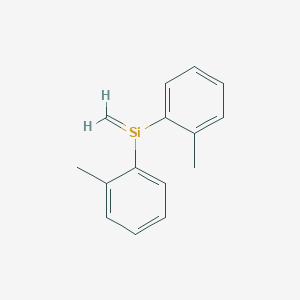
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)phenyl-](/img/structure/B12601815.png)
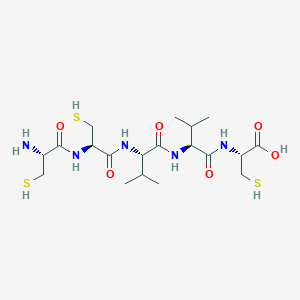
![Propanamide, 2-(acetylamino)-3-amino-N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12601826.png)
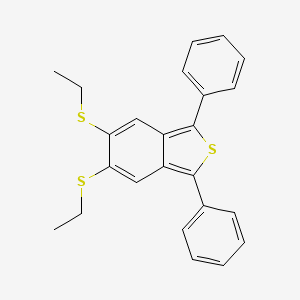
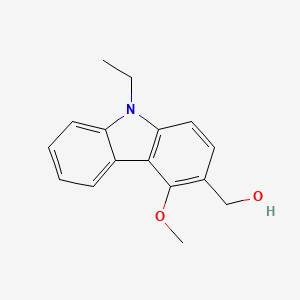
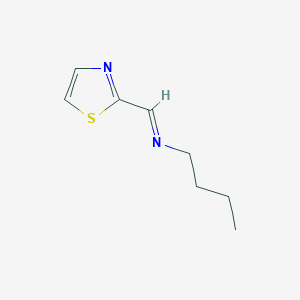
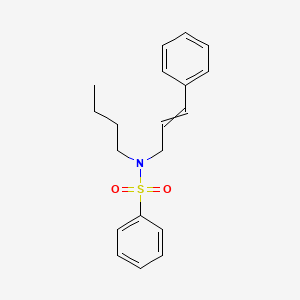
![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenylethyl)piperazine](/img/structure/B12601858.png)

![[1-(2-Methylphenyl)cyclopropyl]methanol](/img/structure/B12601861.png)
